molecular formula C14H7F2NO2 B8757130 5-Fluoro-1-(4-fluorophenyl)indoline-2,3-dione CAS No. 87423-61-8

5-Fluoro-1-(4-fluorophenyl)indoline-2,3-dione

Cat. No. B8757130
CAS RN: 87423-61-8
M. Wt: 259.21 g/mol
InChI Key: XRQRDFDSCDYWHL-UHFFFAOYSA-N
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Patent
US04977178

Procedure details

Oxalyl chloride (9.62 ml, 0.11 mole) was dissolved in 45 ml CH2Cl2. A solution of di-(4-fluorophenyl)amine (19.7 g, 0.096 mole) in 145 ml CH2Cl2 was added over 15 minutes; the temperature rose from 23° to 28°. After stirring 1 hour, AlCl3 (40.8 g) was added portionwise over 15 minutes; the temperature rose from 20° to 30°, and was kept less than 30° by cooling.. After stirring for 10 minutes, the reaction mixture was added to 250 ml ethyl acetate and 500 ml ice and water (the temperature rose to 30° C.). The aqueous layer was washed 2×250 ml ethyl acetate The organic layers were combined, back-washed 1×400 ml H2O, dried over MgSO4, evaporated to solids and triturated with 100 ml 1:1 ether:hexane to recover title product, 19.9 g, m.p. 180°-190°, tlc Rf 0.55 (1:1 ether;hexane)
Quantity
9.62 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
19.7 g
Type
reactant
Reaction Step Two
Quantity
145 mL
Type
solvent
Reaction Step Two
Name
Quantity
40.8 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:5])[C:2](Cl)=[O:3].[F:7][C:8]1[CH:13]=[CH:12][C:11]([NH:14][C:15]2[CH:20]=[CH:19][C:18]([F:21])=[CH:17][CH:16]=2)=[CH:10][CH:9]=1.[Al+3].[Cl-].[Cl-].[Cl-].C(OCC)(=O)C>C(Cl)Cl.O>[F:7][C:8]1[CH:9]=[CH:10][C:11]([N:14]2[C:15]3[C:16](=[CH:17][C:18]([F:21])=[CH:19][CH:20]=3)[C:1](=[O:5])[C:2]2=[O:3])=[CH:12][CH:13]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
9.62 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
45 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
19.7 g
Type
reactant
Smiles
FC1=CC=C(C=C1)NC1=CC=C(C=C1)F
Name
Quantity
145 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
40.8 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Four
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
ice
Quantity
500 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose from 23° to 28°
CUSTOM
Type
CUSTOM
Details
rose from 20° to 30°
CUSTOM
Type
CUSTOM
Details
was kept less than 30°
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
STIRRING
Type
STIRRING
Details
After stirring for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
rose to 30° C.
WASH
Type
WASH
Details
The aqueous layer was washed 2×250 ml ethyl acetate The organic layers
WASH
Type
WASH
Details
back-washed 1×400 ml H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to solids
CUSTOM
Type
CUSTOM
Details
triturated with 100 ml 1:1 ether
CUSTOM
Type
CUSTOM
Details
hexane to recover title product, 19.9 g, m.p. 180°-190°, tlc Rf 0.55 (1:1 ether;hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC1=CC=C(C=C1)N1C(=O)C(=O)C2=CC(=CC=C12)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.